An In-depth Technical Guide to Fmoc-N-PEG36-acid: Properties and Applications
An In-depth Technical Guide to Fmoc-N-PEG36-acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-PEG36-acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile tool in bioconjugation, drug delivery, and peptide chemistry. This bifunctional linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a 36-unit PEG chain. The Fmoc group provides a stable protecting group for the amine that can be readily removed under basic conditions, making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols. The long, hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules, reduces immunogenicity, and provides a flexible linkage between different molecular entities. This technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-N-PEG36-acid, detailed experimental protocols for its use, and its application in advanced drug development strategies such as Proteolysis Targeting Chimeras (PROTACs).
Core Physical and Chemical Properties
The physical and chemical properties of Fmoc-N-PEG36-acid are summarized in the tables below. These values represent typical specifications from various commercial suppliers and should be confirmed with the specific product's certificate of analysis.
Table 1: General Physical and Chemical Properties
| Property | Value |
| Synonyms | Fmoc-N-amido-PEG36-acid, Fmoc-NH-PEG36-COOH |
| Appearance | White to off-white solid or a viscous, transparent oil.[1][2] |
| Solubility | Soluble in water, methylene (B1212753) chloride, acetonitrile, DMF, DMSO, and most organic solvents.[1][3] |
| Storage Conditions | Store at -20°C, desiccated. Protect from light and avoid frequent freeze-thaw cycles.[1][3][4] It is recommended to let the product come to room temperature before opening and to handle it under an inert atmosphere to limit moisture exposure, as PEG compounds can be hygroscopic.[3] |
Table 2: Chemical Specifications
| Property | Value |
| Chemical Formula | C₉₀H₁₆₁NO₄₀ |
| Molecular Weight | ~1897.22 g/mol .[2][3][4] |
| Purity | Typically >95% or >98%.[3][4] |
| CAS Number | 756526-01-9 or 2649489-46-1 (Note: CAS numbers may vary slightly between suppliers for complex PEG molecules).[2][3][4] |
| Spacer Arm Length | The dPEG®36 spacer is 112 atoms and approximately 131.4 Å in length.[3] |
Key Applications and Experimental Protocols
Fmoc-N-PEG36-acid is a cornerstone reagent in several advanced biochemical and pharmaceutical applications. Its bifunctional nature allows for the precise linkage of different molecules, enhancing their therapeutic potential.
Application 1: Solid-Phase Peptide Synthesis (SPPS) and PEGylation
Fmoc-N-PEG36-acid is widely used in SPPS to introduce a long, hydrophilic PEG linker into a peptide sequence, a process known as PEGylation.[5] This modification can significantly improve the pharmacokinetic properties of therapeutic peptides by increasing their solubility, stability against proteolytic degradation, and circulation half-life, while reducing their immunogenicity.[5] The Fmoc-protected amine allows for its incorporation into a growing peptide chain using standard Fmoc-based SPPS chemistry.
The removal of the Fmoc protecting group is a critical step in SPPS to expose the primary amine for the subsequent coupling of the next amino acid. This is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Materials:
-
Fmoc-functionalized resin
-
20% (v/v) piperidine in DMF
-
DMF for washing
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the Fmoc-functionalized resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 1-3 minutes at room temperature.[3]
-
Solution Removal: Drain the piperidine solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes at room temperature to ensure complete deprotection.[3]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Monitoring (Optional): The completion of the deprotection can be monitored qualitatively using the Kaiser (ninhydrin) test, where a positive result (blue beads) indicates the presence of a free primary amine.[3]
The terminal carboxylic acid of Fmoc-N-PEG36-acid can be coupled to a primary amine-containing molecule (e.g., a peptide, protein, or small molecule drug) using carbodiimide (B86325) chemistry, often in the presence of an activating agent to form a stable amide bond.[4][6] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are commonly used for this purpose. For more challenging couplings, more potent activators like HATU can be employed.[4]
Materials:
-
Fmoc-N-PEG36-acid
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure (Two-step conjugation):
-
Activation of Carboxylic Acid:
-
Dissolve Fmoc-N-PEG36-acid in Activation Buffer.
-
Add EDC and NHS (or sulfo-NHS) to the solution. A typical molar ratio is 1:2:5 (acid:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Quenching (Optional but recommended): Add a small amount of a thiol-containing compound (e.g., 2-mercaptoethanol) to quench any unreacted EDC.
-
Buffer Exchange (Optional): Use a desalting column to remove excess EDC and NHS, exchanging the buffer to the Coupling Buffer.
-
Coupling to Amine:
-
Immediately add the amine-containing molecule to the activated Fmoc-N-PEG36-acid solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted starting materials.
Application 2: PROTAC (Proteolysis Targeting Chimera) Development
Fmoc-N-PEG36-acid is an ideal linker for the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] The PEG linker in a PROTAC plays a crucial role in its efficacy by:
-
Controlling the distance and orientation between the two binding ligands to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[10]
-
Enhancing solubility and cell permeability , which are often challenges for these relatively large molecules.[9][10]
-
Improving pharmacokinetic properties of the final PROTAC molecule.
The general mechanism of action for a PROTAC involves hijacking the cell's natural ubiquitin-proteasome system. This can be visualized as a catalytic cycle where one PROTAC molecule can induce the degradation of multiple target protein molecules.
Conclusion
Fmoc-N-PEG36-acid is a highly valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure, high purity, and bifunctional nature make it an essential component in the synthesis of advanced biomolecules. The protocols outlined in this guide provide a starting point for its application in peptide synthesis and bioconjugation, while its role as a linker in PROTACs highlights its importance in the development of next-generation therapeutics. As with any chemical reagent, it is crucial to consult the specific product documentation and safety data sheets provided by the supplier before use.
References
- 1. peptide.com [peptide.com]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. m.youtube.com [m.youtube.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Fmoc-N-PEG36-acid | Scientist.com [app.scientist.com]
- 9. benchchem.com [benchchem.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
